molecular formula C5H9Br B8396958 1-Bromo-1-pentene

1-Bromo-1-pentene

Cat. No.: B8396958
M. Wt: 149.03 g/mol
InChI Key: WSXIDSNEEOYBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-1-pentene is an organic compound belonging to the class of bromoalkenes It is characterized by the presence of a bromine atom attached to a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-pentene can be synthesized through the addition of hydrogen bromide to 1-pentene. This reaction typically follows the anti-Markovnikov rule, resulting in the formation of 1-bromopentene. The reaction conditions often involve the use of a radical initiator to facilitate the addition process .

Industrial Production Methods: In industrial settings, 1-bromopentene is produced by the reaction of 1-pentanol with hydrogen bromide. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-pentene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-1-pentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromopentene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-1-pentene is unique due to its combination of a bromine atom and a double bond, which imparts distinct reactivity and applications compared to its analogs .

Properties

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

1-bromopent-1-ene

InChI

InChI=1S/C5H9Br/c1-2-3-4-5-6/h4-5H,2-3H2,1H3

InChI Key

WSXIDSNEEOYBFA-UHFFFAOYSA-N

Canonical SMILES

CCCC=CBr

Origin of Product

United States

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